molecular formula C13H19N5 B6760135 N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B6760135
M. Wt: 245.32 g/mol
InChI Key: KSWOZOKMFNPDQT-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-11(8-18(2)17-9)6-14-12-4-3-10-7-15-16-13(10)5-12/h7-8,12,14H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWOZOKMFNPDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CCC3=C(C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the indazole ring. The final step involves the coupling of these two rings under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethylaniline
  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its specific structural features, such as the combination of a pyrazole and an indazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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